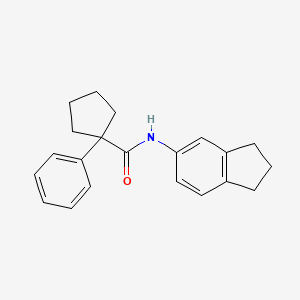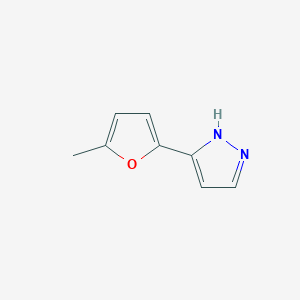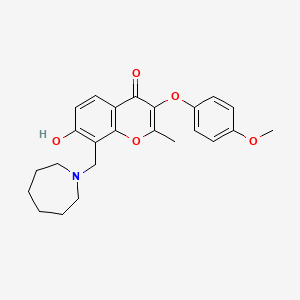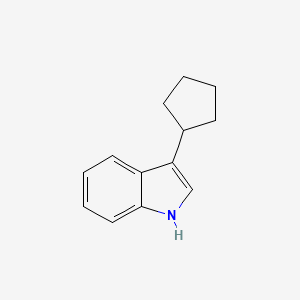
3-cyclopentyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-1H-indole is a chemical compound with the molecular formula C13H15N and a molecular weight of 185.27 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-cyclopentyl-1H-indole is 1S/C13H15N/c1-2-6-10(5-1)12-9-14-13-8-4-3-7-11(12)13/h3-4,7-10,14H,1-2,5-6H2 . This indicates that the molecule consists of a cyclopentyl group attached to the 3-position of an indole ring.Chemical Reactions Analysis
While specific chemical reactions involving 3-cyclopentyl-1H-indole are not detailed in the literature, indole derivatives are known to participate in a variety of reactions. For instance, they can undergo electrophilic substitution, owing to the excessive delocalization of π-electrons .Physical And Chemical Properties Analysis
3-cyclopentyl-1H-indole is a powder at room temperature . The compound is stable under normal shipping and storage conditions .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 3-cyclopentyl-1H-indole, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known to exhibit anti-inflammatory activities . This suggests that 3-cyclopentyl-1H-indole could potentially be used in the treatment of inflammatory conditions.
Anticancer Applications
Indole derivatives have been found to possess anticancer properties . This suggests that 3-cyclopentyl-1H-indole could potentially be used in cancer treatment.
Anti-HIV Properties
Indole derivatives have been found to possess anti-HIV properties . This suggests that 3-cyclopentyl-1H-indole could potentially be used in the treatment of HIV.
Antioxidant Properties
Indole derivatives have been found to possess antioxidant properties . This suggests that 3-cyclopentyl-1H-indole could potentially be used as an antioxidant.
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties . This suggests that 3-cyclopentyl-1H-indole could potentially be used in the treatment of microbial infections.
Antitubercular Properties
Indole derivatives have been found to possess antitubercular properties . This suggests that 3-cyclopentyl-1H-indole could potentially be used in the treatment of tuberculosis.
Antidiabetic Properties
Indole derivatives have been found to possess antidiabetic properties . This suggests that 3-cyclopentyl-1H-indole could potentially be used in the treatment of diabetes.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Indole derivatives are known to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This interaction can result in changes to the target’s activity, which can lead to various downstream effects.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities . These activities suggest that 3-cyclopentyl-1H-indole may influence various biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
Many indole-containing drugs have been proven to have excellent pharmacokinetic and pharmacological effects . These properties can impact the bioavailability of 3-cyclopentyl-1H-indole, influencing its efficacy and safety profile.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 3-cyclopentyl-1H-indole may have diverse molecular and cellular effects.
properties
IUPAC Name |
3-cyclopentyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-2-6-10(5-1)12-9-14-13-8-4-3-7-11(12)13/h3-4,7-10,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODQEEVNEGRRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092574-87-2 |
Source


|
| Record name | 3-cyclopentyl-1Ð?-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2713567.png)
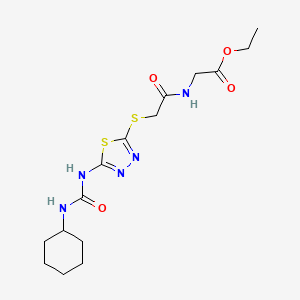
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2713571.png)
![ethyl 1-methyl-4-[(4,4,4-trifluoro-3-hydroxybutyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713572.png)
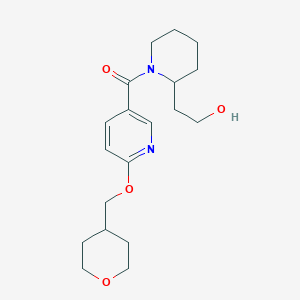
![(E)-2-cyano-N-(4-ethylphenyl)-3-[5-(4-morpholin-4-ylsulfonylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B2713574.png)
![N-(2,4-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2713578.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2713579.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2713580.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2713581.png)

